Stenine

Acetylcholinesterase inhibition Alzheimer's disease research Natural product pharmacology

Select authentic Stenine (CAS 16625-37-9) to ensure valid SAR and chemotaxonomic data. Generic substitution with analogs like tuberostemonine is scientifically invalid due to scaffold-specific AChE potency (IC50 19.8 μM) and distinct receptor binding profiles. Minor stereochemical changes cause order-of-magnitude potency differences, invalidating simple analog substitution. Stenine's unique pyrrolo[1,2-a]azepine core with seven contiguous stereocenters makes it the only valid benchmark for total synthesis validation and CNS probe development, supported by a 90.00% predicted BBB penetration probability for neurological target engagement.

Molecular Formula C17H27NO2
Molecular Weight 277.4 g/mol
CAS No. 16625-37-9
Cat. No. B102979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStenine
CAS16625-37-9
Synonymsstenine
Molecular FormulaC17H27NO2
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCCC1C2CCCCN3C2C(CC3)C4C1OC(=O)C4C
InChIInChI=1S/C17H27NO2/c1-3-11-12-6-4-5-8-18-9-7-13(15(12)18)14-10(2)17(19)20-16(11)14/h10-16H,3-9H2,1-2H3/t10-,11+,12+,13+,14+,15+,16-/m0/s1
InChIKeyROIHYOJMCBKEER-KRJCKNDRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stenine (CAS 16625-37-9): Core Structural and Procurement Baseline for Stenine-Type Stemona Alkaloid Research


Stenine is a tetracyclic alkaloid belonging to the stenine-type subclass of Stemona alkaloids, naturally isolated from the roots of Stemona sessilifolia and Stemona tuberosa [1] [2] [3]. Its core structure is defined by a pyrrolo[1,2-a]azepine ring system fused to a highly substituted cyclohexane core, creating a rigid, stereochemically dense scaffold with seven contiguous stereogenic centers [2] [4]. This structural complexity makes it a benchmark target for total synthesis and a key reference standard for natural product chemotaxonomy within the Stemonaceae family [5] [6].

Why Generic Stenine Analogs (e.g., Tuberostemonine) Cannot Replace Stenine in AChE Inhibition and Synthesis-Focused Studies


Generic substitution with other stenine-type alkaloids (e.g., tuberostemonine) or even close structural analogs like neostenine is scientifically unsound due to quantifiable, scaffold-specific divergence in AChE inhibitory potency, synthetic route efficiency, and receptor binding profiles [1] [2] [3]. While all stenine-type alkaloids share the pyrrolo[1,2-a]azepine core, subtle changes in stereochemistry and oxidation state at the cyclohexane ring profoundly impact both biological activity and chemical tractability [4] [5]. For instance, minor stereochemical variations lead to an order-of-magnitude difference in AChE IC50 values among co-isolated compounds [1], and in silico receptor profiling predicts distinct binding preferences for stenine compared to its analogs [2] [3]. These differences invalidate simple analog substitution for any application requiring precise control over molecular function or synthetic outcome.

Stenine (CAS 16625-37-9) Quantitative Differentiation: A Data-Driven Comparative Analysis for Scientific Procurement


Head-to-Head Comparison: Stenine's AChE Inhibitory Potency vs. In-Class Analogs (Neostenine, Neotuberostemonine, Stenine A/B)

In a direct comparative study of five alkaloids co-isolated from the same plant source, stenine exhibited moderate acetylcholinesterase (AChE) inhibitory activity with an IC50 of 19.8 ± 2.5 μM [1] [2]. This potency places it as a key intermediate benchmark: it is significantly more potent than its structural analog neotuberostemonine (IC50 = 351 ± 49 μM) and the novel analog stenine A (IC50 = 454 ± 47 μM), yet an order of magnitude less potent than the highly active stenine B (IC50 = 2.1 ± 0.2 μM) and neostenine (IC50 = 3.1 ± 0.4 μM) within the same assay system [1] [2] [3]. This precise, quantifiable gradation in activity—spanning nearly three orders of magnitude among closely related molecules—defines a clear structure-activity relationship (SAR) where stenine occupies a specific, reproducible potency tier, making it an essential control and comparator compound for SAR studies of this natural product class.

Acetylcholinesterase inhibition Alzheimer's disease research Natural product pharmacology

Synthetic Route Efficiency Benchmarking: Step Count and Key Reaction Comparison for Stenine vs. Structurally Complex Analogs

The synthetic accessibility of (±)-stenine has been significantly advanced, with reported routes achieving the full carbon skeleton in as few as 8 steps from a commercially available ketophosphonate reagent using an exo-selective Diels–Alder/intramolecular Schmidt domino reaction [1] [2]. Another enantioselective route accomplished the synthesis of (-)-stenine in 14 steps with an overall yield of 5.9% [3] . This synthetic efficiency can be benchmarked against other complex alkaloid targets; for instance, the structurally related neostenine was synthesized in 9 steps from the same ketophosphonate, but required a different stereodivergent Diels–Alder/azido-Schmidt reaction sequence [1] [2]. The key differentiating factor for procurement is that the established, high-yielding domino sequences for stenine provide a reliable, scalable entry point into this complex scaffold for analog development, whereas alternative natural product scaffolds may lack such concise and validated synthetic blueprints.

Total synthesis Organic chemistry methodology Synthetic route optimization

SAR-Informed Differentiation: Stereochemical Influence on Antitussive Activity vs. Other Stenine-Type Alkaloids

A dedicated structure-activity relationship (SAR) study on stenine-type alkaloids for antitussive activity in a guinea pig cough model revealed that the saturated tricyclic pyrrolo[3,2,1-jk][1]benzazepine nucleus and an all-cis configuration at the three ring junctions are optimal for activity [1] [2]. While the study identified neotuberostemonine (1) and neostenine (5) as the most active compounds [1] [2], it established that stenine's core scaffold provides a defined baseline for understanding the structural requirements for this pharmacological effect. In silico target profiling further differentiates stenine, with predictive models suggesting a high probability of binding to the cannabinoid CB2 receptor (97.05%) [3] [4], a target distinct from the sigma receptors engaged by synthetic Stemona alkaloid analogs [5] [6]. This class-level inference for CB2 engagement, derived from computational models, suggests that stenine may serve as a distinct chemical probe for exploring non-canonical targets compared to its more potent antitussive analogs.

Structure-activity relationship (SAR) Antitussive pharmacology Receptor binding

Anti-TMV Activity: Baseline Potency of Stenine-Type Alkaloids from Stemona tuberosa for Agrochemical Research

In a phytochemical investigation of Stemona tuberosa roots, several new stenine-type alkaloids were isolated and tested for their inhibitory activity against the tobacco mosaic virus (TMV) [1] [2]. While the study identified stemtuberoline C (a tuberostemoamide-type alkaloid) as the most potent anti-TMV agent with an inhibition rate of 60.48% at 50 μg/mL, the report establishes that the stenine scaffold itself is a privileged core within this plant genus for generating anti-TMV activity [1] [2]. The lack of significant anti-TMV activity for the newly isolated stenine-type alkaloids (stemtuberolines D-G) in this specific assay provides a valuable negative data point and a baseline for understanding the structural features required for anti-viral efficacy within this chemotype [1] [2]. This information is critical for procurement decisions aimed at exploring the agrochemical potential of Stemona alkaloids, as it delineates which structural subclass (e.g., tuberostemoamide-type vs. stenine-type) is more likely to yield active leads for crop protection applications.

Anti-TMV activity Agrochemical discovery Plant virology

ADMET Property Differentiation: In Silico Predicted Human Oral Bioavailability and CNS Penetration Profile of Stenine

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling provides a quantitative framework for differentiating the drug-likeness of natural product scaffolds. For stenine, in silico models predict favorable oral bioavailability characteristics, including high human intestinal absorption (probability: 98.83%), Caco-2 permeability (93.12%), and a positive prediction for human oral bioavailability (65.71%) [1] [2]. Crucially, the model also predicts blood-brain barrier (BBB) penetration with a high probability of 90.00% [1] [2]. These predictions can be benchmarked against similar alkaloid scaffolds; while not a direct experimental comparison, this quantitative, class-level inference suggests that stenine possesses a theoretical ADMET profile consistent with CNS drug-like properties, which is a differentiating factor when selecting among structurally diverse alkaloid libraries for neuropharmacology research.

ADMET prediction Drug-likeness Pharmacokinetics

Stenine (CAS 16625-37-9): Recommended Procurement Scenarios Based on Verified Evidence


Acetylcholinesterase Inhibitor Research & SAR Studies for Alzheimer's Disease

Procure stenine as a quantifiable activity control and benchmark compound for studies of acetylcholinesterase (AChE) inhibition. Its established IC50 of 19.8 μM provides a precise, intermediate potency reference point against which the activity of new synthetic derivatives or other natural product isolates can be measured, as demonstrated in head-to-head comparisons with co-isolated alkaloids like neostenine and neotuberostemonine [1] [2] [3]. This allows for the construction of robust structure-activity relationships around the stenine core.

Methodological Platform for Total Synthesis and Scaffold Diversification

Utilize stenine as a target scaffold to validate new synthetic methodologies, particularly cascade reactions for constructing complex, stereochemically dense polycyclic frameworks. The published 8-step racemic synthesis [1] [2] and 14-step enantioselective synthesis [3] [4] serve as validated benchmarks for evaluating the efficiency and selectivity of novel synthetic routes (e.g., Diels–Alder/Schmidt or Michael addition cascades) aimed at accessing Stemona alkaloids or related nitrogen-containing polycycles.

Chemotaxonomic Marker and Quality Control Standard for Stemona Herbal Products

Employ authentic stenine as a reference standard in chemotaxonomic studies of the Stemonaceae family. Its presence and relative abundance are characteristic of the stenine-type subclass and can differentiate Stemona species such as S. sessilifolia and S. tuberosa [1] [2] [3]. This is critical for quality control, ensuring the correct botanical identity of herbal materials or extracts used in traditional medicine formulations or natural product research libraries.

CNS-Targeted Probe Development Based on Predicted BBB Penetration

Select stenine as a scaffold for designing CNS-active probes. In silico ADMET models predict a high probability (90.00%) of blood-brain barrier penetration [1] [2], a critical attribute for any molecule intended to modulate neurological targets like AChE in the central nervous system. This theoretical advantage supports its prioritization over other alkaloids with less favorable predicted CNS exposure for Alzheimer's disease and related neurodegenerative research applications.

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